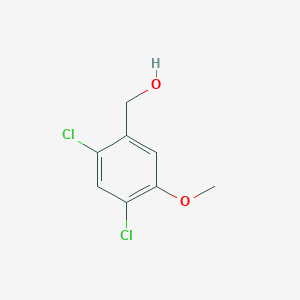
(2,4-Dichloro-5-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichloro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of phenol, characterized by the presence of two chlorine atoms and a methoxy group attached to the benzene ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-methoxyphenyl)methanol typically involves the chlorination of 5-methoxyphenol followed by the introduction of a methanol group. One common method includes the reaction of 5-methoxyphenol with thionyl chloride to introduce the chlorine atoms, followed by a reaction with formaldehyde to attach the methanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as chlorine gas or thionyl chloride. The subsequent methanol addition can be achieved through catalytic processes that ensure efficient conversion and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dichloro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the methanol group to other functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or methanol-modified derivatives. Substitution reactions can result in a variety of functionalized phenols.
Aplicaciones Científicas De Investigación
(2,4-Dichloro-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of (2,4-Dichloro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of chlorine and methoxy groups can influence its reactivity and binding affinity to biological molecules. For instance, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-5-methoxyphenyl methanesulfonate
- 2,4-Dichloro-5-methoxypyrimidine
- 4-(2,4-Dichloro-5-methoxyphenyl)amino-6-alkoxy-3-quinolinecarbonitriles
Uniqueness
(2,4-Dichloro-5-methoxyphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C8H8Cl2O2 |
|---|---|
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
(2,4-dichloro-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
Clave InChI |
UOXZIQOQDQWDLW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CO)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


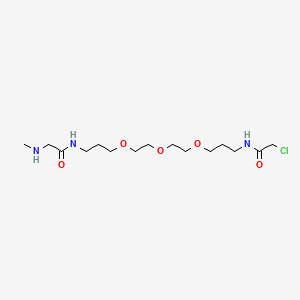
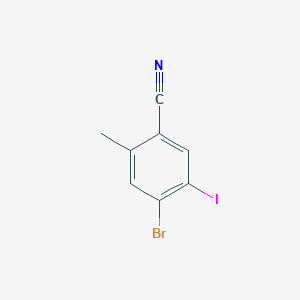



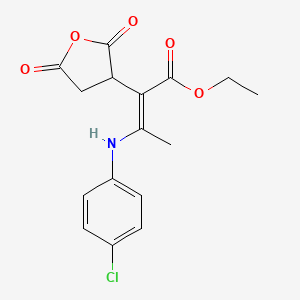
![2,3-Dihydroxypropyl 2-[[8-[(trifluoromethyl)thio]-4-quinolyl]amino]benzoate hydrochloride](/img/structure/B15202600.png)
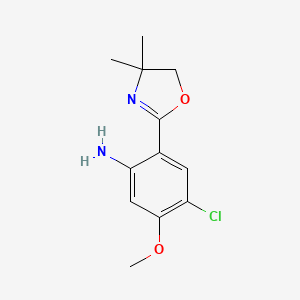
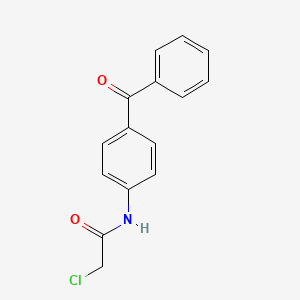
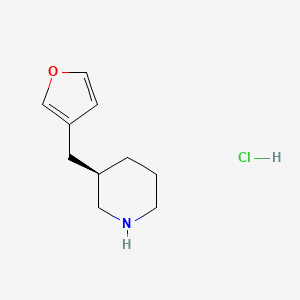
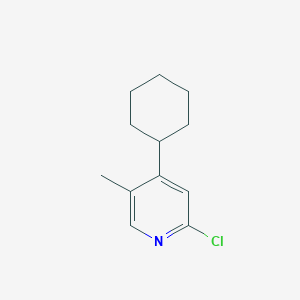
![Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate](/img/structure/B15202635.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15202642.png)
![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15202663.png)
